2-(2-Cyclohexylphenoxy)aniline
Description
2-(2-Cyclohexylphenoxy)aniline is a substituted aniline derivative featuring a phenoxy group at the ortho position of the aniline ring, with a cyclohexyl substituent at the ortho position of the phenoxy ring. This biphenyl ether-based structure imparts unique physicochemical properties, including enhanced lipophilicity and steric bulk compared to simpler aniline derivatives.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2-(2-cyclohexylphenoxy)aniline |
InChI |
InChI=1S/C18H21NO/c19-16-11-5-7-13-18(16)20-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h4-7,10-14H,1-3,8-9,19H2 |
InChI Key |
NUOZLCIMDJXRQG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2OC3=CC=CC=C3N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Cyclohexyloxy)aniline (CAS 105973-37-3)
- Structure : Aniline with a cyclohexyloxy group (-O-cyclohexyl) at the ortho position .
- Molecular Weight : 191.27 g/mol; LogP : 3.56 (indicating moderate lipophilicity) .
- Key Differences: Lacks the biphenyl ether backbone present in 2-(2-cyclohexylphenoxy)aniline. Simpler structure may lead to higher solubility in polar solvents compared to the target compound.
- Applications: Potential intermediate in dye synthesis or pharmaceuticals due to its amino and ether functionalities.
2-(3,4-Difluorophenoxy)aniline
- Structure: Aniline with a 3,4-difluorophenoxy group at the ortho position .
- Molecular Weight: ~221 g/mol (calculated from formula C₁₂H₉F₂NO).
- Likely lower LogP (estimated <3.5) compared to this compound.
- Applications : Used in substitution reactions and fluorescent dye synthesis due to electron-withdrawing fluorine atoms .
2-(2,4-Dichlorophenoxy)aniline (CAS 26306-64-9)
- Structure: Aniline with a 2,4-dichlorophenoxy group at the ortho position .
- Molecular Weight: ~234 g/mol (calculated from formula C₁₂H₉Cl₂NO).
- Key Differences: Chlorine atoms enhance lipophilicity (LogP >4) and chemical stability compared to the cyclohexyl-substituted target compound. Electron-withdrawing Cl groups may reduce nucleophilicity of the aniline’s amino group.
- Applications : Likely used in agrochemicals or as a building block for herbicides.
2-[(2-Ethylcyclohexyl)oxy]aniline
- Structure : Aniline with a (2-ethylcyclohexyl)oxy group at the ortho position .
- Molecular Weight : 219.32 g/mol.
- Key Differences :
- Branched ethylcyclohexyl substituent introduces greater steric hindrance than the cyclohexyl group in the target compound.
- Higher molecular weight may reduce volatility.
- Applications: Potential use in polymer stabilizers or specialty surfactants.
Data Table: Comparative Properties of Analogous Compounds
*Estimated based on structural analogs.
Research Findings and Key Insights
- Halogenated phenoxy groups (e.g., Cl or F in ) increase stability and electron-deficient character, favoring applications in electrophilic substitution reactions.
- Synthetic Challenges :
- Applications :
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